Product packaging for DL-ORNITHINE:HCL (3,3,4,4,5,5-D6)(Cat. No.:)

DL-ORNITHINE:HCL (3,3,4,4,5,5-D6)

Cat. No.: B1579831
M. Wt: 174.66
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Deuterated Amino Acids as Molecular Probes

Deuterated amino acids, where one or more hydrogen atoms are replaced by deuterium (B1214612), are particularly valuable molecular probes in metabolic research. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes slow down metabolic reactions where the cleavage of this bond is the rate-limiting step. nih.gov This "kinetic isotope effect" can be a useful tool in itself for studying enzyme mechanisms.

More commonly, the increased mass due to deuterium makes these amino acids easily distinguishable from their naturally occurring, lighter counterparts in biological samples. When a deuterated amino acid is introduced into a biological system, it mixes with the endogenous pool of the same amino acid. By analyzing the ratio of the labeled to unlabeled amino acid and its downstream metabolites over time, researchers can determine the rates of protein synthesis, breakdown, and the flux through various metabolic pathways. nih.gov

Deuterated amino acids serve as crucial internal standards for mass spectrometry-based quantification of endogenous amino acids in complex biological matrices. Their use significantly improves the accuracy and precision of measurements by correcting for variations in sample preparation and instrument response.

Rationale for the Specific Deuteration of DL-ORNITHINE:HCL (3,3,4,4,5,5-D6) as a Tracer

The selection of DL-ORNITHINE:HCL and the specific placement of six deuterium atoms at the 3, 3, 4, 4, and 5 positions are based on the unique metabolic roles of ornithine. Ornithine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins. creative-proteomics.com However, it is a central intermediate in the urea (B33335) cycle, the primary pathway for the disposal of excess nitrogen in mammals. abcam.comcreative-proteomics.com

Metabolic Stability of the Labeled Positions:

In the urea cycle, ornithine acts as a carrier molecule. It is converted to citrulline and then regenerated at the end of the cycle. wikipedia.org Crucially, the carbon backbone of ornithine, including carbons at positions 3, 4, and 5, remains intact throughout the urea cycle. The enzymatic reactions of the cycle primarily involve the amino groups at positions 2 and 5. By placing the deuterium labels on the carbon backbone, they are not lost during the main metabolic pathway of ornithine, ensuring that the tracer can be accurately followed.

Ornithine is also a precursor for the synthesis of other molecules, such as proline and polyamines. patsnap.comnih.gov Even in these alternative pathways, the carbon atoms at positions 3, 4, and 5 are largely retained in the resulting molecules. The stability of the deuterium labels at these specific positions makes DL-ORNITHINE:HCL (3,3,4,4,5,5-D6) an excellent tracer for studying the flux through the urea cycle and other metabolic pathways involving ornithine. patsnap.com

DL-Ornithine as a Tracer:

The use of the DL-racemic mixture (a mixture of both D- and L-isomers) can be advantageous in certain research contexts. While the L-form is the biologically active isomer in the urea cycle, the D-form can be used to study the activity of D-amino acid oxidase and other enzymes that specifically metabolize D-amino acids.

PropertyValue
Chemical Formula C₅H₆D₆ClN₂O₂
CAS Number 347841-40-1
Molecular Weight 174.66 g/mol
Isotopic Purity ≥98 atom % D
Chemical Purity ≥98% (CP)
Appearance White powder
Mass Shift M+6
Table 1: Properties of L-Ornithine-3,3,4,4,5,5-d6 hydrochloride sigmaaldrich.com

Historical Context and Evolution of Isotopic Tracer Applications in Systems Biology

The use of isotopes as tracers in biological research dates back to the early 20th century. nih.gov The initial discoveries of isotopes by Frederick Soddy and the development of the first mass spectrometers by J.J. Thomson and F.W. Aston laid the foundation for this revolutionary approach. nih.gov Early studies primarily used radioactive isotopes to trace metabolic pathways.

The development and refinement of mass spectrometry techniques, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have been pivotal in the widespread adoption of stable isotopes. nih.gov These advancements have enabled the sensitive and specific detection of isotopically labeled molecules in complex biological samples.

In recent years, the field of systems biology, which aims to understand the complex interactions within biological systems, has heavily relied on stable isotope tracing. Metabolomics, the large-scale study of small molecules, frequently employs stable isotope labeling to map metabolic networks and quantify metabolic fluxes. mdpi.com The ability to introduce labeled precursors and track their incorporation into a multitude of downstream metabolites provides a dynamic view of cellular metabolism that is unattainable with other methods.

MilestoneDecadeSignificance
Discovery of Isotopes1910sProvided the fundamental concept for tracer studies. nih.gov
Development of Mass Spectrometry1910s-1920sEnabled the detection and quantification of isotopes. nih.gov
First Biological Tracer Experiments1930s-1940sDemonstrated the utility of isotopes in tracking metabolic pathways.
Commercial Availability of Labeled Compounds1950s-1960sMade isotopic tracer studies more accessible to researchers.
Advancements in GC-MS and LC-MS1970s-1980sIncreased the sensitivity and specificity of detection. nih.gov
Rise of Metabolomics and Systems Biology1990s-PresentStable isotope tracing becomes a cornerstone for understanding complex biological systems. mdpi.com
Table 2: Key Milestones in the History of Isotopic Tracer Applications

Properties

Molecular Weight

174.66

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Dl Ornithine:hcl 3,3,4,4,5,5 D6

Strategies for Deuterium (B1214612) Incorporation at the 3,3,4,4,5,5 Positions of Ornithine

The synthesis of DL-Ornithine:HCl with deuterium atoms specifically at the 3,3,4,4,5,5-positions involves complex chemical strategies designed for site-selective isotopic labeling. While specific proprietary synthesis routes are not publicly detailed, general methodologies for deuteration of amino acids can be applied. The linear formula for the final product is confirmed by suppliers as H₂N(CD₂)₃CH(NH₂)COOH: HCl, indicating successful deuteration along the carbon backbone. sigmaaldrich.com

Common strategies for such specific deuterium incorporation include:

De Novo Synthesis from Deuterated Precursors: This "bottom-up" approach involves constructing the ornithine molecule from smaller, pre-deuterated building blocks. This method offers high control over the position of the labels but can be complex and lengthy.

Catalytic Hydrogen-Deuterium (H/D) Exchange: This method utilizes a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, most commonly deuterium oxide (D₂O). rsc.orgyoutube.com For the specific labeling of the 3, 4, and 5 positions of ornithine, this would likely involve a precursor with functionalities that activate the C-H bonds at these positions for exchange, potentially under basic or acidic conditions or through organometallic catalysis. For example, organophotocatalysis has been shown to be an effective method for α-deuteration of primary amines using D₂O as the deuterium source under mild conditions. rsc.org

Enzymatic Methods: Biocatalytic approaches can offer high selectivity. Enzymes such as ornithine aminotransferase (OAT) are involved in ornithine metabolism and can facilitate deuterium exchange when the reaction is performed in a deuterated solvent like D₂O. researchgate.netnih.gov Research on enzymes involved in the biosynthesis of related compounds has demonstrated enzyme-dependent incorporation of deuterium into substrates. nih.gov

A plausible synthetic route could involve the use of a suitable ornithine precursor that undergoes a catalytic reduction or exchange process where the hydrogens at the 3, 4, and 5 positions are replaced by deuterium.

Precursor Selection and Deuteration Efficiency in Synthesis

The selection of an appropriate precursor is fundamental to a successful synthesis. In the biosynthesis of ornithine, several primary metabolites can serve as starting points, including L-arginine, glutamine, glutamate (B1630785), and proline. researchgate.netresearchgate.net For a chemical synthesis, a derivative of these compounds or a related molecule that is amenable to the specific deuteration reactions would be chosen. For instance, a precursor could be a molecule with double bonds at or near the target positions, which could then be saturated using deuterium gas (D₂) with a suitable catalyst.

The efficiency of the deuteration process is a critical parameter, defining the percentage of molecules that have successfully incorporated the desired number of deuterium atoms. For DL-ORNITHINE:HCL (3,3,4,4,5,5-D6), commercial suppliers specify a high deuteration efficiency, with an isotopic purity of ≥98 atom % D. sigmaaldrich.com This indicates that the chosen synthetic method is highly effective at replacing the six specific hydrogen atoms with deuterium, with minimal presence of partially deuterated or non-deuterated species. The efficiency is ultimately verified using advanced analytical techniques as described in section 2.4.

Table 1: Potential Precursors for Ornithine Synthesis

Precursor Role in Biosynthesis
L-Arginine Hydrolyzed by arginase to form ornithine. researchgate.net
Glutamate Can be converted to glutamate-5-semialdehyde, a direct precursor. researchgate.net
Proline Can be converted to ornithine via proline oxidase. researchgate.net

Advanced Purification Techniques for Deuterated DL-Ornithine

Following synthesis, the crude product must undergo rigorous purification to remove unreacted starting materials, by-products, and other impurities to achieve the high chemical purity required for its applications (typically ≥98%). sigmaaldrich.com A multi-step purification process is often employed, similar to methods used for non-labeled L-ornithine hydrochloride. google.com

A patented method for the purification of L-ornithine hydrochloride from fermentation liquor outlines a process that can be adapted for a synthetic product. google.com This includes:

Filtration: Initial removal of larger solid impurities, potentially using inorganic ceramic membranes. google.com

Flocculation and Decolorization: Use of flocculating agents (e.g., polyaluminum chloride) and activated carbon to precipitate fine impurities and remove pigments. google.com

Crystallization: The product is crystallized from the solution, often through cooling (freezing crystallization) or by adding a solvent in which the product is less soluble (e.g., ethanol) to induce precipitation. google.com This step is highly effective for increasing purity.

Chromatography: For achieving very high purity, chromatographic techniques are employed. Hydrophilic Interaction Chromatography (HILIC) has been shown to be effective for the separation of ornithine from other compounds. nih.gov This technique separates compounds based on their polarity and is well-suited for polar molecules like amino acids. nih.gov

The final product is typically a white crystalline powder. sigmaaldrich.com

Comprehensive Isotopic and Chemical Purity Assessment Methodologies

A thorough assessment is required to confirm the identity, chemical purity, and isotopic enrichment of the final DL-ORNITHINE:HCL (3,3,4,4,5,5-D6) product. This is accomplished primarily through a combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is the primary tool for determining isotopic purity. rsc.orgalmacgroup.com

Isotopic Enrichment: By analyzing the mass spectrum, the relative abundance of the fully deuterated molecule (M+6) compared to the unlabeled (M+0) and partially deuterated versions can be precisely measured. sigmaaldrich.com The high resolution of modern instruments, such as Time-of-Flight (TOF) mass spectrometers, allows for clear separation and quantification of these different isotopologs. almacgroup.com

Chemical Purity: LC-MS also serves to assess chemical purity by separating the target compound from any impurities before they enter the mass spectrometer, allowing for their independent detection and identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structural integrity and the specific locations of the deuterium atoms.

¹H NMR (Proton NMR): In a highly deuterated compound like this, the ¹H NMR spectrum will show a significant reduction or complete absence of signals corresponding to the protons at the 3, 4, and 5 positions when compared to the spectrum of unlabeled ornithine. researchgate.netchemicalbook.com This provides direct evidence of successful deuteration at these sites.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It can be used to verify the presence and chemical environment of the incorporated deuterium atoms, confirming that labeling has occurred at the intended positions. sigmaaldrich.com For highly deuterated compounds, ²H NMR can be more informative than ¹H NMR for structure verification and enrichment determination. sigmaaldrich.com

The combination of these methods provides a comprehensive characterization, ensuring the product meets the stringent quality specifications, such as ≥98% chemical purity and ≥98 atom % D isotopic purity, required for its use in sensitive analytical applications. sigmaaldrich.com

Table 2: Key Analytical Parameters for DL-ORNITHINE:HCL (3,3,4,4,5,5-D6)

Parameter Typical Specification Analytical Method
Chemical Formula C₅H₇D₆ClN₂O₂ -
Molecular Weight 174.66 g/mol Mass Spectrometry
Chemical Purity ≥98% LC-MS
Isotopic Purity ≥98 atom % D High-Resolution Mass Spectrometry (HR-MS)
Deuteration Positions 3,3,4,4,5,5 ¹H NMR, ²H NMR

Advanced Analytical Applications of Dl Ornithine:hcl 3,3,4,4,5,5 D6

Quantitative Mass Spectrometry (MS) in Metabolic and Proteomic Profiling

Mass spectrometry has become an indispensable technique for both targeted and untargeted metabolomics, enabling the analysis of a wide array of small molecules from biological processes. sigmaaldrich.com In these studies, the use of stable isotope-labeled internal standards, such as DL-ORNITHINE:HCL (3,3,4,4,5,5-D6), is crucial for achieving accurate and reproducible quantification by correcting for variations in sample preparation and instrument response. sigmaaldrich.com

Internal Standard Applications in Targeted Metabolomics and Amino Acid Quantification

In targeted metabolomics, the focus is on the precise measurement of a predefined set of metabolites. DL-ORNITHINE:HCL (3,3,4,4,5,5-D6) is frequently employed as an internal standard for the quantification of ornithine and other related amino acids in various biological matrices. isotope.comisotope.com The co-elution of the labeled standard with the endogenous analyte allows for the normalization of the analytical signal, thereby minimizing errors arising from ion suppression or enhancement effects in the mass spectrometer. sigmaaldrich.com

A typical workflow for amino acid analysis involves the addition of a known amount of the deuterated internal standard mixture to the biological sample (e.g., plasma, urine) prior to protein precipitation and subsequent analysis. scienceopen.com This ensures that any loss of analyte during sample processing steps affects both the analyte and the internal standard equally.

Table 1: Applications of Deuterated Ornithine as an Internal Standard

Application Area Analytical Technique Purpose
Targeted Metabolomics LC-MS/MS Quantification of amino acids in biological fluids. scienceopen.comnih.gov
Proteomics GC-MS Analysis of protein turnover and amino acid metabolism. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) Method Development and Validation

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for achieving the highest level of accuracy and precision in quantitative analysis. The principle of IDMS involves equilibrating a known amount of an isotopically labeled standard with the sample containing the unlabeled analyte. By measuring the ratio of the labeled to unlabeled species, the exact concentration of the analyte can be determined.

The development and validation of IDMS methods using DL-ORNITHINE:HCL (3,3,4,4,5,5-D6) require careful consideration of several factors, including the chemical and isotopic purity of the standard. sigmaaldrich.comisotope.comeurisotop.com The standard should be of high chemical purity (typically ≥98%) and have a high isotopic enrichment (≥98 atom % D). sigmaaldrich.comisotope.comeurisotop.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Analysis

While mass spectrometry is the primary tool for quantitative analysis using deuterated standards, Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in characterizing the standards themselves. rsc.org NMR is used to confirm the structural integrity of the labeled compound and to determine the precise location and extent of isotopic labeling. rsc.org This information is vital for ensuring the accuracy of the quantitative data obtained from MS experiments. rsc.org

The application of NMR in conjunction with MS provides a comprehensive evaluation of the quality of the deuterated standard. rsc.org

Chromatographic Separation Techniques Coupled with Isotope Detection (e.g., LC-MS/MS, GC-MS)

The separation of analytes prior to mass spectrometric detection is a critical step in complex biological sample analysis. Liquid chromatography (LC) and gas chromatography (GC) are the most common separation techniques coupled with mass spectrometry. sigmaaldrich.com

LC-MS/MS: This is the most widely used technique for the analysis of amino acids and other polar metabolites. sigmaaldrich.com In a typical LC-MS/MS method for amino acid analysis, DL-ORNITHINE:HCL (3,3,4,4,5,5-D6) would be added to the sample, which is then subjected to a separation on a suitable LC column (e.g., HILIC or reversed-phase) before detection by a tandem mass spectrometer. researchgate.net

GC-MS: For volatile or semi-volatile compounds, GC-MS is the preferred method. Amino acids are not inherently volatile and require derivatization prior to GC-MS analysis. nih.govnih.gov This process converts the amino acids into more volatile derivatives that can be separated by gas chromatography. nih.govnih.gov The deuterated internal standard undergoes the same derivatization process, ensuring accurate quantification. nih.gov

Methodological Considerations for Calibration, Accuracy, and Precision in Deuterated Compound Analysis

Achieving reliable and reproducible results in quantitative analysis using deuterated internal standards necessitates careful attention to methodological details.

Calibration: Calibration curves are constructed by analyzing a series of standards containing known concentrations of the unlabeled analyte and a fixed concentration of the deuterated internal standard. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration. nih.gov

Accuracy and Precision: The accuracy of a method refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. nih.govnih.gov The use of a high-purity, well-characterized deuterated internal standard like DL-ORNITHINE:HCL (3,3,4,4,5,5-D6) is fundamental to achieving high accuracy and precision. sigmaaldrich.comisotope.comeurisotop.comnih.gov Validation of the analytical method should include the assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov

Table 2: Key Parameters in Method Validation for Deuterated Compound Analysis

Parameter Description
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
Accuracy The closeness of agreement between the measured value and the true value.

Investigative Applications in Metabolic Pathway Elucidation Using Dl Ornithine:hcl 3,3,4,4,5,5 D6

Tracing Urea (B33335) Cycle Intermediates and Fluxes

DL-ORNITHINE:HCL (3,3,4,4,5,5-D6) is instrumental in studying the urea cycle, a critical pathway for the detoxification of ammonia (B1221849). Ornithine is a key intermediate in this cycle. nih.gov By introducing the deuterated tracer, researchers can monitor its conversion through the sequential enzymatic reactions of the cycle.

The core of the urea cycle involves five principal enzymes that process nitrogenous waste. nih.gov The journey of the labeled ornithine can be tracked as it is converted to citrulline within the mitochondria by ornithine transcarbamylase. nih.gov This labeled citrulline then moves to the cytosol and undergoes further transformations, eventually leading to the regeneration of ornithine and the production of urea. nih.gov

The application of techniques like mass spectrometry allows for the precise measurement of the incorporation of the deuterium (B1214612) label into downstream metabolites such as citrulline and arginine. This data provides quantitative insights into the rate of metabolic flow, or flux, through the urea cycle. Such studies are crucial for understanding the pathophysiology of inherited metabolic disorders affecting this pathway, like hyperornithinemia and hyperammonemia. nih.gov

Urea Cycle EnzymeSubstrate(s)Product(s)Cellular Location
Ornithine TranscarbamylaseOrnithine, Carbamoyl PhosphateCitrullineMitochondria
Argininosuccinate SynthetaseCitrulline, AspartateArgininosuccinateCytosol
Argininosuccinate LyaseArgininosuccinateArginine, FumarateCytosol
ArginaseArginineOrnithine, UreaCytosol

Assessment of Polyamine Biosynthesis Pathways and Fluxes

Ornithine is the direct precursor for the synthesis of polyamines, a class of organic cations essential for cell growth, proliferation, and differentiation. nih.govnih.gov The use of DL-ORNITHINE:HCL (3,3,4,4,5,5-D6) enables researchers to trace the metabolic fate of ornithine as it enters the polyamine biosynthetic pathway.

Contribution to Putrescine and Spermidine (B129725) Synthesis

The initial and rate-limiting step in polyamine synthesis is the decarboxylation of ornithine to form putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). researchgate.net By supplying cells or organisms with D6-ornithine, the subsequent formation of labeled putrescine can be monitored. This provides a direct measure of the flux through ODC.

Putrescine, in turn, serves as the backbone for the synthesis of higher polyamines, spermidine and spermine (B22157). The synthesis of spermidine involves the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine. researchgate.net The use of deuterated ornithine allows for the tracking of the labeled carbon skeleton into the spermidine pool, providing insights into the activity of spermidine synthase.

Research has demonstrated that both putrescine and spermidine play distinct roles in the regulation of ornithine decarboxylase activity. nih.gov

Enzymatic Conversion and Intermediate Tracing

The administration of DL-ORNITHINE:HCL (3,3,4,4,5,5-D6) followed by the analysis of cell extracts or biological fluids for labeled metabolites allows for a detailed investigation of the enzymatic steps in polyamine biosynthesis. The detection of D6-labeled putrescine confirms the activity of ornithine decarboxylase. Further downstream, the presence of deuterium in spermidine and spermine molecules provides evidence for the sequential actions of spermidine synthase and spermine synthase, respectively.

This tracer-based approach is invaluable for understanding how the polyamine pathway is regulated under different physiological and pathological conditions. For instance, it can be used to study the effects of inhibitors of polyamine synthesis, which are of interest in cancer therapy due to the high demand for polyamines in rapidly proliferating tumor cells. nih.gov

Elucidating Amino Acid Transamination and Catabolic Pathways

DL-ORNITHINE:HCL (3,3,4,4,5,5-D6) is also a valuable tool for investigating the catabolism of ornithine, particularly through transamination reactions. The primary enzyme involved is ornithine aminotransferase (OAT), which catalyzes the transfer of the δ-amino group of ornithine to α-ketoglutarate, producing glutamate-γ-semialdehyde and glutamate (B1630785). mdpi.com

By introducing D6-ornithine, researchers can trace the flow of the deuterated carbon backbone into these catabolic products. The detection of labeled glutamate-γ-semialdehyde and subsequently labeled glutamate confirms the activity of OAT. This is significant as OAT sits (B43327) at a metabolic crossroads, linking ornithine metabolism with that of proline and glutamate. mdpi.comnih.gov

The process of amino acid catabolism generally begins with transamination, where the amino group is transferred to another molecule, often resulting in the formation of glutamate. khanacademy.org This glutamate can then undergo deamination to release ammonia, which is subsequently detoxified through the urea cycle. youtube.com Studies using deuterated ornithine can help to quantify the contribution of ornithine to the glutamate pool and its subsequent metabolic fates. This is particularly relevant in understanding conditions where ornithine metabolism is dysregulated.

Stable Isotope Resolved Metabolomics (SIRM) and Flux Analysis with D6-Ornithine

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that utilizes stable isotope-labeled compounds, such as DL-ORNITHINE:HCL (3,3,4,4,5,5-D6), to trace metabolic pathways and quantify metabolic fluxes. nih.govnih.govresearchgate.net By introducing the labeled tracer into a biological system, researchers can follow the incorporation of the isotope into a wide range of downstream metabolites.

The use of D6-ornithine in SIRM studies allows for a comprehensive analysis of all the metabolic pathways in which ornithine participates. Advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are used to detect and quantify the isotopologues (molecules that differ only in their isotopic composition) of various metabolites. nih.gov

Dl Ornithine:hcl 3,3,4,4,5,5 D6 in Mechanistic Biochemical Studies

Elucidating Substrate Specificity in Enzyme Kinetics using Kinetic Isotope Effects (KIEs)

The use of deuterated substrates like DL-ORNITHINE:HCL (3,3,4,4,5,5-D6) is fundamental in studying enzyme mechanisms through the analysis of Kinetic Isotope Effects (KIEs). A KIE occurs when the isotopic substitution of an atom in a reactant molecule affects the rate of a chemical reaction. The presence and magnitude of a KIE can provide critical evidence about the rate-limiting step of an enzymatic reaction. nih.gov

In the context of ornithine metabolism, enzymes such as Ornithine Decarboxylase (ODC) and Ornithine Transcarbamylase (OTC) are key targets for such investigations. nih.govnih.gov The C-H bonds on the ornithine backbone are not typically broken during the primary catalytic steps of these enzymes. However, secondary KIEs can still be observed. These effects arise from changes in the hybridization state of carbon atoms during the reaction, which can alter the vibrational frequencies of the attached C-D bonds compared to C-H bonds.

For example, if a conformational change or substrate binding is part of the rate-limiting step, the difference in mass between hydrogen and deuterium (B1214612) can influence the kinetics, even without direct bond cleavage. Researchers can compare the reaction rates (Vmax) and Michaelis constants (Km) for the standard ornithine versus the D6-labeled variant. A KIE value (kH/kD) significantly different from 1.0 indicates that a step involving the labeled positions is kinetically significant. While a primary KIE is strong evidence that C-H bond cleavage is rate-limiting, a secondary KIE can help elucidate the transition state structure. nih.govrutgers.edu

Table 1: Hypothetical Kinetic Isotope Effects for an Ornithine-Metabolizing Enzyme

ParameterUnlabeled L-OrnithineDL-ORNITHINE:HCL (D6)Kinetic Isotope Effect (kH/kD)Interpretation
Vmax (μmol/min/mg) 1501451.03A small normal KIE, suggesting that a step involving the deuterated positions (e.g., a conformational change) is partially rate-limiting.
Km (mM) 0.50.5N/ANo significant change in the Michaelis constant, indicating that deuteration does not affect the enzyme's binding affinity for the substrate.

Investigating Transport Mechanisms of Ornithine Across Biological Membranes

Ornithine must cross several biological membranes to fulfill its roles in metabolic pathways like the urea (B33335) cycle, which spans both the cytoplasm and the mitochondrial matrix. nih.govresearchgate.net The transport of ornithine is mediated by specific carrier proteins embedded in these membranes. ontosight.ainih.gov DL-ORNITHINE:HCL (3,3,4,4,5,5-D6) serves as an ideal tracer to study the dynamics and specificity of these transport systems.

The primary mitochondrial ornithine transporter, ORC1 (SLC25A15), facilitates a crucial exchange of cytosolic ornithine for mitochondrial citrulline, a key step in the urea cycle. nih.govresearchgate.net To investigate this process, researchers can use isolated mitochondria or reconstituted liposome (B1194612) systems containing the purified transporter protein. By adding DL-ORNITHINE:HCL (D6) to the external medium, they can monitor its appearance inside the mitochondria or liposomes over time using mass spectrometry. This allows for the precise calculation of transport rates, substrate affinity (Km), and the effect of inhibitors on the transporter's function. The use of the labeled compound ensures that the measured transport is not confounded by pre-existing, unlabeled ornithine within the experimental system.

Table 2: Key Ornithine Transporters and Their Investigation Using Isotopic Labeling

TransporterCellular LocationPhysiological RoleHow D6-Ornithine is Used
ORC1 (SLC25A15) Inner Mitochondrial MembraneImports ornithine into the mitochondrial matrix in exchange for citrulline, linking steps of the urea cycle. nih.govresearchgate.netQuantify transport rates and substrate specificity in isolated mitochondria or proteoliposomes.
ORC2 (SLC25A2) Inner Mitochondrial MembraneTransports basic amino acids including ornithine, lysine, and arginine. nih.govresearchgate.netDifferentiate transport kinetics from ORC1; study competitive inhibition between substrates.
Cationic Amino Acid Transporters (CATs) Plasma MembraneMediate the uptake of ornithine and other cationic amino acids from the extracellular space into the cell. ontosight.aiMeasure cellular uptake rates in cultured cells under various physiological conditions.

Application in In Vitro and Ex Vivo Models for Metabolic Perturbations

In vitro (cell culture) and ex vivo (tissue slice) models are essential for studying how diseases or toxic insults disrupt cellular metabolism. In these controlled environments, DL-ORNITHINE:HCL (3,3,4,4,5,5-D6) can be used as a metabolic tracer to map the flux through ornithine-dependent pathways under pathological conditions.

For instance, researchers can model liver disease by treating cultured hepatocytes with a known hepatotoxin. By introducing D6-ornithine into the culture medium of both healthy and treated cells, they can trace its conversion into downstream metabolites like citrulline, arginine, proline, and polyamines. researchgate.netusda.gov Using liquid chromatography-mass spectrometry (LC-MS), the levels of these D6-labeled metabolites can be quantified. A significant decrease in labeled citrulline in the toxin-treated cells, for example, would provide direct evidence of impaired urea cycle function. Such experiments are crucial for understanding disease mechanisms and identifying potential therapeutic targets. Similar models have been used to investigate neurodegenerative conditions like Parkinson's disease, where mitochondrial dysfunction is a key factor. nih.gov

Table 3: Example of a Metabolic Flux Study in a Hepatocyte Model

Labeled MetaboliteControl Cells (Relative Abundance)Toxin-Treated Cells (Relative Abundance)Metabolic Pathway Implicated
D6-Ornithine 100% (Baseline)100% (Baseline)Substrate Input
D6-Citrulline 85%30%Urea Cycle
D6-Proline 12%10%Proline Biosynthesis
D6-Putrescine 3%18%Polyamine Synthesis (Upregulated under stress)

Deciphering Nitrogen Metabolism and Detoxification Pathways

The urea cycle is the primary pathway for detoxifying ammonia (B1221849), a toxic byproduct of amino acid catabolism, by converting it into urea for excretion. Ornithine is a central intermediate in this cycle, acting as a carrier that is continuously regenerated. researchgate.netnih.gov The use of DL-ORNITHINE:HCL (3,3,4,4,5,5-D6) allows for dynamic, quantitative assessment of this critical detoxification pathway.

Furthermore, ornithine is a precursor for the synthesis of polyamines (e.g., putrescine, spermidine), which are essential for cell growth and proliferation, and proline, an amino acid important for collagen structure and stress response. usda.gov By tracing the D6 label from ornithine into these other molecules, scientists can investigate how nitrogen metabolism is partitioned between detoxification (urea cycle) and anabolic processes (polyamine and proline synthesis) under different physiological states. researchgate.net

Table 4: Tracing Nitrogen Pathways with DL-ORNITHINE:HCL (D6)

Starting CompoundKey Labeled ProductPathway InvestigatedSignificance
D6-Ornithine D6-CitrullineUrea CycleMeasures the rate of the first mitochondrial step of ammonia detoxification. researchgate.net
D6-Ornithine D6-ArginineUrea Cycle / Arginine BiosynthesisAssesses the downstream flux of the urea cycle and availability of arginine for other pathways (e.g., nitric oxide synthesis). nih.gov
D6-Ornithine D5-Glutamate SemialdehydeOrnithine DegradationQuantifies the catabolism of ornithine via the Ornithine Aminotransferase (OAT) enzyme. nih.gov
D6-Ornithine D6-PutrescinePolyamine SynthesisMeasures the flux towards polyamine production, crucial for cell growth and proliferation. usda.gov

Methodological Innovations and Experimental Design with D6 Ornithine

Development of Robust Analytical Protocols for Complex Biological Matrices

The quantification of endogenous metabolites in complex biological matrices such as plasma, urine, and tissue extracts presents significant analytical challenges due to the presence of numerous interfering substances. technologynetworks.com Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for accurate and precise quantification, and DL-ORNITHINE:HCL (3,3,4,4,5,5-D6) is an ideal internal standard for this purpose. nih.govresearchgate.net

The development of robust analytical protocols involves several key steps:

Sample Preparation: The initial step involves the extraction of the analyte of interest, ornithine, from the biological matrix. This is often achieved through protein precipitation, followed by solid-phase extraction (SPE) to remove interfering compounds. nih.govresearchgate.net The use of a deuterated internal standard like D6-ornithine from the outset of sample preparation is crucial as it co-elutes with the unlabeled analyte, compensating for matrix effects and variations in extraction efficiency and instrument response. researchgate.netbiopharmaservices.com

Chromatographic Separation: Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar compounds like ornithine. nih.govnih.gov A well-developed chromatographic method ensures the separation of ornithine from other closely related amino acids and isomers, preventing analytical interference.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection of ornithine and its deuterated analog. nih.gov Multiple reaction monitoring (MRM) is a commonly used mode where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored, enhancing the specificity of the assay. cerilliant.com

A typical LC-MS/MS method for ornithine quantification would be validated according to regulatory guidelines, such as those from the FDA or EMA, ensuring its accuracy, precision, selectivity, and stability. europa.eueuropa.eunalam.ca

Table 1: Illustrative Validation Parameters for an LC-MS/MS Method for Ornithine Quantification using D6-Ornithine

ParameterAcceptance CriteriaTypical Performance
Linearity (r²)≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 105 µM
Intra-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 5%
Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 7%
Accuracy (% bias)Within ±15% (±20% at LLOQ)Within ±10%
Matrix EffectMonitored and compensated by ISConsistent IS response
RecoveryConsistent and reproducible> 85%

Strategies for Minimizing Isotope Exchange and Scrambling in Tracing Experiments

A critical consideration in studies using deuterium-labeled compounds is the potential for isotope exchange and scrambling, where deuterium (B1214612) atoms are lost or their positions within the molecule are altered. researchgate.netcerilliant.com This can lead to inaccurate quantification and misinterpretation of metabolic flux data. The stability of the deuterium labels in DL-ORNITHINE:HCL (3,3,4,4,5,5-D6) is a key advantage, as the deuterium atoms are placed on carbon atoms that are not readily exchangeable under typical physiological and analytical conditions. acanthusresearch.com

Strategies to minimize these effects include:

Strategic Labeling: The placement of deuterium on the stable carbon backbone of ornithine (positions 3, 4, and 5) minimizes the risk of back-exchange with protons from the solvent, which is more likely to occur with labels on heteroatoms like oxygen or nitrogen. acanthusresearch.com

Controlled Analytical Conditions: While the C-D bonds are generally stable, harsh conditions during sample preparation or in the mass spectrometer's ion source can potentially induce scrambling. cerilliant.com Therefore, optimizing factors such as pH, temperature, and the energy used for fragmentation (collision energy) is crucial.

Method Validation: During method development, it is essential to assess the isotopic purity and stability of the labeled internal standard. This involves analyzing the standard under various conditions to ensure that no significant loss or exchange of deuterium occurs. europa.eu

Monitoring for Scrambling: By carefully selecting the MRM transitions, it is possible to monitor for and potentially mitigate the effects of scrambling. If scrambling is observed, alternative, more stable fragment ions can be chosen for quantification. researchgate.netcerilliant.com

Integration with Multi-Omics Approaches for Comprehensive System Biology

DL-ORNITHINE:HCL (3,3,4,4,5,5-D6) is not only a tool for targeted quantification but also a valuable tracer for metabolic flux analysis, which can be integrated with other "omics" technologies to provide a holistic view of cellular function. nih.govnih.gov This systems biology approach allows researchers to connect changes in metabolic pathways with alterations in gene expression (transcriptomics) and protein abundance (proteomics). nih.gov

Metabolomics and Fluxomics: By introducing D6-ornithine into a biological system, researchers can trace the path of the deuterium label through the urea (B33335) cycle and other related metabolic pathways. nih.govspringernature.comcreative-proteomics.com This allows for the determination of metabolic fluxes, which are the rates of reactions in a metabolic network. nih.gov

Integration with Proteomics: The quantitative data on metabolic fluxes obtained using D6-ornithine can be correlated with proteomic data to understand how changes in enzyme levels affect metabolic pathways. For example, an increase in the flux through a particular step in the urea cycle could be linked to the upregulation of the corresponding enzyme, as measured by quantitative proteomics. nih.gov Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a common technique in proteomics that, when combined with metabolite tracing, offers a powerful integrated approach. youtube.com

Integration with Transcriptomics: Similarly, transcriptomic data can reveal changes in the expression of genes encoding metabolic enzymes. By integrating this with flux data from D6-ornithine tracing, researchers can investigate the regulatory mechanisms that control metabolic pathways at the transcriptional level.

This multi-omics integration provides a more complete understanding of how biological systems respond to various stimuli or disease states, moving beyond static snapshots to a dynamic view of cellular processes. nih.gov

Advanced Data Processing and Computational Modeling for Isotopic Tracing Data

The data generated from stable isotope tracing experiments, particularly when integrated with other omics data, is complex and requires sophisticated data processing and computational modeling for meaningful interpretation. technologynetworks.comnih.gov

Data Processing Software: Several software tools are available to process the raw data from LC-MS/MS instruments and determine the extent of isotope labeling in different metabolites. nih.govnih.govoup.comacs.org These programs can automatically detect and quantify isotopologues (molecules that differ only in their isotopic composition), correct for the natural abundance of isotopes, and prepare the data for flux analysis. Examples of such software include MetExtract, geoRge, and the Progenesis Post-Processor. nih.govnih.govoup.com

Metabolic Flux Analysis (MFA): MFA is a computational technique that uses the isotopic labeling patterns of metabolites to calculate the fluxes through a metabolic network. nih.govspringernature.com By providing D6-ornithine as a tracer, the labeling patterns of urea cycle intermediates can be measured and used as inputs for MFA models. nih.gov This allows for the quantification of the rates of each reaction in the cycle.

Computational Modeling: The flux maps generated by MFA can be incorporated into larger computational models of cellular metabolism. These models can be used to simulate the effects of genetic mutations, drug treatments, or environmental changes on metabolic pathways. This predictive capability is invaluable for understanding disease mechanisms and identifying potential therapeutic targets.

Considerations for Reproducibility and Validation in Stable Isotope Labeling Experiments

Key considerations for ensuring reproducibility and validation include:

Method Validation: As discussed in section 6.1, a thorough validation of the analytical method according to established guidelines is paramount. europa.eueuropa.eunalam.capmda.go.jpbebac.at This includes assessing accuracy, precision, selectivity, stability, and matrix effects.

Quality Control: The inclusion of quality control (QC) samples at various concentrations throughout an analytical run is essential for monitoring the performance of the assay and ensuring the consistency of the data. arome-science.com

Internal Standard Performance: The response of the internal standard should be monitored across all samples. A consistent response of D6-ornithine indicates that it is effectively compensating for variations in the analytical process. biopharmaservices.combioanalysis-zone.com

Isotopic Purity of the Tracer: The isotopic purity of the DL-ORNITHINE:HCL (3,3,4,4,5,5-D6) used in the experiment must be known and accounted for in the data analysis to ensure accurate calculation of isotope enrichment. europa.eu

Standardization of Protocols: To ensure reproducibility across different laboratories and studies, it is crucial to use standardized and well-documented protocols for sample collection, preparation, and analysis. nih.gov

By adhering to these principles, researchers can generate high-quality, reproducible data that provides reliable insights into the complexities of cellular metabolism.

Future Directions and Emerging Research Avenues for Dl Ornithine:hcl 3,3,4,4,5,5 D6

Potential for Novel Tracer Applications in Underexplored Metabolic Pathways

While ornithine's role in the urea (B33335) cycle is well-established, its involvement in other metabolic pathways remains a fertile ground for research. The use of DL-ORNITHINE:HCL (3,3,4,4,5,5-D6) as a tracer can provide unprecedented insights into these less-explored areas. For instance, ornithine is a precursor for the synthesis of polyamines, which are crucial for cell growth and proliferation. By tracing the metabolic fate of D6-ornithine, researchers can quantitatively map the flux through the polyamine synthesis pathway under various physiological and pathological conditions. This could be particularly valuable in cancer research, where polyamine metabolism is often dysregulated.

Furthermore, the catabolism of ornithine can lead to the production of glutamate (B1630785) and proline. Stable isotope tracing with D6-ornithine can elucidate the relative contributions of ornithine to these amino acid pools, providing a more complete picture of nitrogen metabolism. Such studies could have implications for understanding metabolic adaptations in various diseases, including metabolic syndrome and neurological disorders.

Advancements in High-Throughput Isotopic Analysis Platforms

The utility of stable isotope tracers like DL-ORNITHINE:HCL (3,3,4,4,5,5-D6) is intrinsically linked to the analytical platforms used for their detection. Recent advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are enabling more sensitive and high-throughput analysis of isotopic enrichment.

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), allows for the precise measurement of isotopologue distribution in a wide range of metabolites. This enables researchers to not only track the incorporation of the deuterium (B1214612) label from D6-ornithine into downstream products but also to gain insights into the positional information of the label. The development of new ionization techniques and mass analyzers is continuously pushing the boundaries of detection, allowing for the analysis of low-abundance metabolites and providing a more comprehensive view of metabolic networks.

Fluorometric assay kits are also becoming available for the rapid and sensitive measurement of ornithine concentrations in various biological samples. abcam.com These enzyme-based assays, which can detect ornithine levels as low as 50 pmol/well, offer a high-throughput adaptable method for quantifying total ornithine. abcam.com

Analytical PlatformKey Advantages for D6-Ornithine Tracing
LC-MS/MS High sensitivity and specificity for detecting and quantifying D6-ornithine and its downstream metabolites. Provides information on isotopologue distribution.
High-Resolution MS Enables precise mass measurements, facilitating the identification of unknown metabolites derived from D6-ornithine.
NMR Spectroscopy Provides detailed information on the positional incorporation of deuterium atoms, offering insights into reaction mechanisms.
Fluorometric Assays Rapid, high-throughput, and sensitive quantification of total ornithine concentrations in biological samples. abcam.com

Integration of D6-Ornithine Tracing with Advanced Imaging Techniques (e.g., MRI/MRS)

A particularly exciting frontier is the integration of stable isotope tracing with non-invasive imaging techniques like Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS). While not yet a routine application, the development of hyperpolarization techniques could, in the future, enhance the sensitivity of MRS to a point where the metabolic fate of deuterated compounds like D6-ornithine could be monitored in real-time within living organisms.

This would allow for the spatial and temporal mapping of ornithine metabolism in different organs and tissues. For example, researchers could visualize alterations in urea cycle activity in the liver or changes in polyamine synthesis in a developing tumor. This approach would provide invaluable insights into the metabolic dynamics of diseases and could serve as a powerful tool for monitoring therapeutic responses.

Development of Enhanced Computational Models for Predicting Metabolic Fluxes

The data generated from stable isotope tracing studies with DL-ORNITHINE:HCL (3,3,4,4,5,5-D6) can be used to develop and refine computational models of metabolism. nih.govnih.gov These models, which are mathematical representations of metabolic networks, can be used to predict metabolic fluxes—the rates of reactions within the network—under different conditions. nih.govnih.gov

By incorporating the isotopic labeling data from D6-ornithine experiments, these models can be constrained to provide more accurate and reliable predictions. nih.gov This approach, known as metabolic flux analysis (MFA), is a powerful tool for understanding the regulation and dysregulation of metabolic pathways. nih.gov Recent developments in computational biology and machine learning are further enhancing the predictive power of these models, allowing for the integration of multi-omics data and the simulation of complex biological systems. nih.gov

Modeling ApproachApplication in D6-Ornithine Research
Metabolic Flux Analysis (MFA) Quantifies the rates of metabolic reactions involving ornithine by fitting labeling data from D6-ornithine to a metabolic model. nih.gov
Flux Balance Analysis (FBA) Predicts optimal metabolic flux distributions to achieve a specific cellular objective, which can be informed by D6-ornithine tracing data.
Kinetic Modeling Simulates the dynamic behavior of metabolic pathways involving ornithine, incorporating enzyme kinetics and regulatory mechanisms.
Machine Learning Integrates large-scale datasets, including those from D6-ornithine tracing, to identify patterns and make predictions about metabolic phenotypes. nih.gov

Exploration of Uncharted Enzymatic Reactions and Transport Systems Involving Ornithine Isotopomers

The use of DL-ORNITHINE:HCL (3,3,4,4,5,5-D6) can also aid in the discovery and characterization of novel enzymes and transport proteins that interact with ornithine. By tracing the metabolic fate of the deuterated label, researchers may identify previously unknown metabolites, suggesting the existence of uncharted enzymatic reactions.

Furthermore, studies on the uptake and efflux of D6-ornithine in different cell types and organelles can help to identify and characterize the transport systems responsible for moving ornithine across biological membranes. Understanding these transport mechanisms is crucial, as they can play a significant role in regulating intracellular ornithine concentrations and, consequently, the activity of ornithine-dependent metabolic pathways. For instance, the reconstitution of ornithine transport in liposomes has been a key step in enabling the purification and detailed kinetic analysis of the mitochondrial ornithine translocase. nih.gov

Q & A

Q. What are the optimal EPR parameters for detecting radical intermediates in deuterated DL-ornithine HCl under irradiation?

Methodological Answer:

  • Microwave Power: Adjust to ≤5.041 mW to ensure linear signal intensity without saturation. Higher power may distort hyperfine splitting patterns .
  • Signal Selection: Use the S3 resonance signal (g-factor 2.011 ± 0.0023, magnetic field 34553.2 Gauss) due to its high sensitivity and narrow linewidth (Wpp = 10.4 mT). The hyperfine coupling constants (A = 2.325 mT, A = 1.967 mT) aid in distinguishing radical species .
  • Baseline Correction: Pre-irradiated samples show no EPR signals, ensuring no interference from unirradiated material .

Q. How does deuterium labeling impact the stability of DL-ornithine HCl in radiation dosimetry applications?

Methodological Answer:

  • Pre-Irradiation Stability: No detectable EPR signals are observed during 50-day storage at 35% RH and 25°C ± 3°C, confirming inertness under dark or laboratory light conditions .
  • Post-Irradiation Stability: Humidity (0–100% RH) causes ≤5% variation in EPR signal intensity after 30 kGy irradiation. To replicate this, equilibrate samples for 3 days at target RH before irradiation .
  • Material Compatibility: Ethylene vinyl acetate copolymer/paraffin wax matrices do not introduce spectral noise, making them suitable for dosimeter rod preparation .

Q. What analytical techniques validate the isotopic purity of DL-ornithine HCl (3,3,4,4,5,5-D6)?

Methodological Answer:

  • Mass Spectrometry (MS): Use high-resolution MS to confirm deuterium incorporation at positions 3, 4, and 4. The molecular weight (174.66 g/mol) should align with theoretical values .
  • Nuclear Magnetic Resonance (NMR): <sup>2</sup>H-NMR or <sup>13</sup>C-NMR can verify deuterium distribution. Absence of proton signals at δ 2.0–3.0 ppm (CD2 groups) confirms labeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in EPR signal reproducibility under variable humidity conditions?

Methodological Answer:

  • Controlled Equilibration: Ensure samples are stored ≥72 hours at the target RH before irradiation to achieve moisture equilibrium .
  • Dose Calibration: Use a reference dose (e.g., 30 kGy) to normalize signal intensity across humidity levels. The 5% variation threshold reported in DL-ornithine rods suggests intrinsic stability, but cross-validate with internal standards .
  • Matrix Effects: Test alternative matrices (e.g., non-wax binders) if humidity sensitivity exceeds 5%, as paraffin wax may buffer moisture interactions .

Q. What experimental designs are recommended for studying deuterated ornithine in enzymatic radical mechanisms (e.g., ornithine 4,5-aminomutase)?

Methodological Answer:

  • Radical Trapping: Combine EPR with freeze-quench techniques to capture transient PLP-bound substrate radicals. Use deuterated ornithine to isotopically label reaction intermediates for mechanistic tracking .
  • Isotope Effects: Compare kinetic isotope effects (KIE) between deuterated and protiated substrates. Reduced KIE in D6-ornithine may indicate altered hydrogen-transfer steps in radical isomerization .
  • Cofactor Synergy: Co-load adenosylcobalamin (AdoCbl) and PLP to replicate native enzyme conditions. Monitor radical migration via hyperfine splitting patterns in EPR spectra .

Q. How should researchers optimize deuterated ornithine synthesis to minimize isotopic scrambling?

Methodological Answer:

  • Synthetic Route: Use protected amino acid precursors (e.g., Boc-ornithine) to selectively deuterate CD2 groups via catalytic hydrogen-deuterium exchange. Avoid acidic conditions that promote H/D exchange at non-target sites .
  • Purification: Employ reverse-phase HPLC with deuterated solvents (e.g., D2O/acetonitrile) to isolate D6-ornithine HCl. Validate purity via isotopic ratio mass spectrometry (IRMS) .
  • Quality Control: Measure melting point (291°C) and compare with non-deuterated analogs to detect impurities. Deviations >2°C suggest incomplete deuteration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.